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molecular formula C8H9NO3 B1214274 Pyridoxal CAS No. 66-72-8

Pyridoxal

Cat. No. B1214274
M. Wt: 167.16 g/mol
InChI Key: RADKZDMFGJYCBB-UHFFFAOYSA-N
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Patent
US06667292B1

Procedure details

A 3.87 g (0.06 mmol) portion of the thus obtained hemoglobin was dissolved in 0.1 M phosphate buffer (pH 8.0), and the solution was adjusted to a total volume of 25 ml. After de-oxidation of the solution by vigorous blowing of argon until the partial pressure of oxygen reached 2 mmHg or less, addition of pyridoxal 5′-phosphate was effected in accordance with a known method (R. Benesch et al., J. Biol. Chem., 257 (3), 1320-1324, 1982) to obtain pyridoxal-modified hemoglobin. The thus obtained pyridoxal-modified hemoglobin solution was adjusted to a total volume of one liter by adding 0.1 M borate buffer (pH 8.2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=O.[CH3:3][C:4]1[C:9]([OH:10])=[C:8]([CH:11]=[O:12])[C:7]([CH2:13][O:14]P(O)(O)=O)=[CH:6][N:5]=1>P([O-])([O-])([O-])=O>[CH3:3][C:4]1[N:5]=[CH:6][C:7]([CH2:13][OH:14])=[C:8]([CH:11]=[O:12])[C:9]=1[OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
Step Three
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=C(C=N1)CO)C=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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